3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol

Description

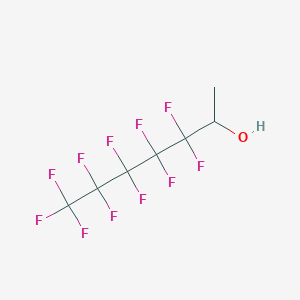

3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol (CAS: 914637-05-1) is a fluorinated secondary alcohol characterized by a heptane backbone with 11 fluorine atoms substituted at positions 3, 4, 5, 6, and 7, and a hydroxyl group at position 2. Its molecular formula is C₇H₅F₁₁O, with a molecular weight of 314.1 g/mol . The compound is described as a clear, colorless oil with slight solubility in acetone and methanol, and it is typically stored at -20°C to maintain stability . Fluorinated alcohols like this are valued for their unique physicochemical properties, including high thermal stability, chemical inertness, and low surface tension, making them useful in specialty solvents, surfactants, and intermediates in organic synthesis.

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F11O/c1-2(19)3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h2,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYNEVFKTZVANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F11O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597206 | |

| Record name | 1H,1H,1H,2H-Perfluoro-2-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-05-1 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,7-Undecafluoro-2-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,1H,1H,2H-Perfluoro-2-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Lithium Aluminum Hydride Reduction

A methodology adapted from the reduction of ethyl difluoroacetate (CN104098444A) involves:

-

Reaction Setup : Dissolve 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one (1.0 mol) in anhydrous tetrahydrofuran (THF).

-

Reduction : Add LiAlH₄ (1.2 equiv) at 0°C and stir for 4 hours.

-

Workup : Quench with 2 M HCl, extract with ethyl acetate, and distill under reduced pressure.

Key Data :

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) in methanol under hydrogen gas (1 atm) reduces the ketone at 25°C over 12 hours. This method avoids strong reducing agents but requires high-pressure systems for optimal yields.

Telomerization builds perfluorinated chains via radical-mediated addition of tetrafluoroethylene (TFE) to initiators. This method, referenced in PFAS biodegradation studies, proceeds as follows:

-

Initiation : Combine TFE with 1-iodoperfluorohexane in the presence of a persulfate catalyst.

-

Chain Propagation : React at 80°C for 6 hours to form perfluoroheptyl iodide.

-

Hydroxylation : Hydrolyze the iodide with aqueous NaOH to yield the alcohol.

Key Data :

-

Chain Length Control: Telomerization achieves C7–C9 chains with >80% selectivity.

-

Byproducts: Minor amounts of 5:2 and 7:2 fluorotelomer alcohols.

Analytical Characterization

Physicochemical Properties

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into less oxidized forms.

Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted fluorinated compounds.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s reactivity and stability, influencing its behavior in chemical and biological systems. The pathways involved include the modulation of enzyme activity and the alteration of membrane properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Ketones vs. Fluorinated Alcohols

A key structural analog is 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one (methyl perfluoropentyl ketone, CAS: 2708-07-8), which shares the same fluorinated backbone but replaces the hydroxyl group with a ketone. This substitution significantly alters reactivity and polarity:

- Molecular Formula : C₇H₃F₁₁O (vs. C₇H₅F₁₁O for the alcohol) .

- Polarity: The ketone is less polar due to the absence of a hydroxyl group, reducing its solubility in polar solvents like methanol .

- Applications: The ketone is commonly used in fire suppression systems and electronics cooling due to its non-flammability and dielectric properties, whereas the alcohol is more suited for synthetic chemistry requiring nucleophilic intermediates .

Ethyl Perfluoroamyl Ketone (CAS: 383177-55-7)

This compound extends the alkyl chain by one carbon (C₈H₅F₁₁O) compared to the undecafluoroheptan-2-ol. The additional ethyl group enhances hydrophobicity, making it less reactive in aqueous environments but more effective as a non-polar solvent .

Non-Fluorinated Analogs

For contrast, 3,3-dimethyl-2-pentanone (CAS: 20669-04-9) lacks fluorine atoms, resulting in lower thermal stability and higher flammability. Its molecular formula (C₇H₁₄O) and reduced density (ρ ~0.8–0.9 g/cm³) highlight the impact of fluorination on material properties .

Data Table: Comparative Properties of Selected Compounds

Key Research Findings

Synthetic Utility : The hydroxyl group in this compound enables its use in nucleophilic substitutions and esterifications, unlike its ketone analog, which is more inert .

Thermal Stability: Fluorinated alcohols exhibit higher thermal decomposition thresholds (>200°C) compared to non-fluorinated analogs like 3,3-dimethyl-2-pentanone, which degrade below 150°C .

Environmental Impact : Perfluorinated compounds, including these derivatives, are under scrutiny for persistence in ecosystems, though their low volatility reduces atmospheric dispersal .

Biological Activity

3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol (CAS Number: 2435-36-1) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to consolidate existing research on the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential applications in various fields.

Chemical Structure and Properties

The structure of this compound features a long carbon chain fully substituted with fluorine atoms and a hydroxyl group. This configuration imparts significant hydrophobicity and stability against metabolic degradation.

Research indicates that perfluorinated compounds (PFCs), including undecafluoroheptan-2-ol, interact with biological systems primarily through:

- Endocrine Disruption : PFCs can interfere with hormone signaling pathways. Studies have shown alterations in thyroid hormone levels in animal models exposed to similar compounds .

- Cell Membrane Interaction : The hydrophobic nature of these compounds allows them to integrate into lipid membranes. This can disrupt membrane integrity and function .

Toxicity Profiles

The toxicity of this compound has been assessed in various studies:

Case Studies

Several case studies have explored the biological implications of exposure to perfluorinated compounds:

- Reproductive Health : A study examining the effects of PFCs on reproductive outcomes in humans found correlations between elevated serum levels of PFCs and reduced fertility rates .

- Endocrine Disruption : Research involving wildlife populations has demonstrated that exposure to PFCs can lead to altered endocrine function and reproductive success in species such as fish and birds .

- Toxicological Assessment : A comprehensive review highlighted the toxicological profiles of various PFCs including undecafluoroheptan-2-ol. It indicated that these compounds could induce oxidative stress and inflammatory responses in human cell lines .

Applications

Despite the concerns regarding toxicity and environmental persistence associated with perfluorinated compounds like this compound:

- Industrial Uses : Its unique properties make it suitable for applications in coatings and surfactants where water repellency is desired.

- Pharmaceutical Development : Research is ongoing into the potential use of fluorinated alcohols as intermediates in drug synthesis due to their stability and reactivity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.